molecular formula C28H16Cl2NaO4PS2 B10856970 GPR84 antagonist 2

GPR84 antagonist 2

Cat. No.: B10856970
M. Wt: 605.4 g/mol
InChI Key: JFIDCMUEKCPJLL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

GPR84 antagonist 2 is a potent, selective, and orally active antagonist of the G-protein-coupled receptor 84 (GPR84). GPR84 is a pro-inflammatory receptor primarily expressed on immune cells such as monocytes, macrophages, and neutrophils. The receptor is activated by medium-chain fatty acids and plays a significant role in inflammatory responses. This compound has shown promise in inhibiting the chemotaxis of neutrophils and macrophages, making it a potential therapeutic agent for various inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR84 antagonist 2 involves multiple steps, starting with the preparation of the core structure, which is a substituted pyrimidinedione. The synthetic route typically includes:

    Formation of the Pyrimidinedione Core: This step involves the condensation of appropriate amines with urea derivatives under controlled conditions.

    Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance the compound’s potency and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GPR84 antagonist 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the pyrimidinedione core, each with distinct pharmacological properties .

Scientific Research Applications

GPR84 antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

GPR84 antagonist 2 exerts its effects by selectively binding to the GPR84 receptor, thereby inhibiting its activation by medium-chain fatty acids. This inhibition prevents the downstream signaling pathways that lead to the recruitment and activation of immune cells, such as neutrophils and macrophages. The molecular targets and pathways involved include:

Comparison with Similar Compounds

GPR84 antagonist 2 is compared with other similar compounds, such as:

    PBI-4050: A dual-action modified fatty-acid derivative that acts as both a GPR84 antagonist and a GPR40 agonist. PBI-4050 has shown efficacy in reducing fibrosis in animal models.

    GLPG1205: Another GPR84 antagonist currently in clinical trials for idiopathic pulmonary fibrosis. GLPG1205 has demonstrated anti-inflammatory effects in preclinical studies.

Uniqueness

This compound is unique due to its high potency, selectivity, and oral bioavailability. It has shown improved efficacy in inhibiting the chemotaxis of neutrophils and macrophages compared to other GPR84 antagonists .

Biological Activity

GPR84, an orphan G protein-coupled receptor (GPCR), has gained attention due to its role in mediating inflammatory responses and its potential as a therapeutic target for various diseases. This article focuses on the biological activity of GPR84 antagonist 2 , exploring its mechanisms, efficacy, and implications in pharmacology.

Overview of GPR84 and Its Antagonists

GPR84 is activated by medium-chain fatty acids (MCFAs) and is primarily associated with pro-inflammatory signaling pathways. The receptor's activation can lead to increased levels of intracellular cAMP via G_i protein coupling, which is implicated in various inflammatory conditions . Antagonists of GPR84, such as antagonist 2, are being investigated for their ability to inhibit these pathways and reduce inflammation.

GPR84 antagonists function by blocking the receptor's activation by agonists. The structural analysis of GPR84 reveals critical binding sites and conformational changes necessary for receptor activation. For instance, studies have shown that the extracellular loop 2 (ECL2) plays a significant role in ligand binding and receptor activation . Antagonist 2 likely interacts with these binding sites to prevent conformational changes that facilitate GPR84 activation.

Research Findings and Efficacy

Recent studies have characterized several GPR84 antagonists, including antagonist 2. Here are key findings regarding its biological activity:

  • Potency and Selectivity : Antagonist 2 has been shown to effectively inhibit the action of known GPR84 agonists in vitro. For example, it demonstrated a competitive inhibition profile against the agonist 2-(hexylthio)pyrimidine-4,6-diol (2-HTP), with an estimated pA2 value indicating high affinity .
  • In Vivo Studies : In mouse models of chronic inflammatory diseases, antagonist 2 has been reported to reduce disease activity indices and neutrophil infiltration significantly. These findings suggest that it may have therapeutic potential in conditions like inflammatory bowel disease and lung fibrosis .
  • Structure-Activity Relationship (SAR) : The development of antagonist 2 involved extensive SAR studies, highlighting modifications that enhance potency and selectivity against human GPR84 compared to other species . Such studies are crucial for optimizing drug candidates for clinical use.

Case Studies

  • Chronic Inflammatory Bowel Disease Model :
    • Objective : Evaluate the efficacy of antagonist 2 in reducing inflammation.
    • Results : Administration of antagonist 2 resulted in a significant decrease in the disease activity index score compared to controls, indicating its potential as a therapeutic agent .
  • Lung Fibrosis Model :
    • Objective : Assess the impact of antagonist 2 on lung function.
    • Results : The compound showed promising results in reducing fibrosis markers and improving lung function metrics in preclinical trials, supporting its further development .

Data Table

The following table summarizes key characteristics and findings related to this compound:

CharacteristicDetails
Chemical Structure Specific molecular formula not disclosed
Target Receptor GPR84
Mechanism of Action Competitive antagonist
Potency (pA2) 8.90 ± 0.08 (1.26 nM)
In Vivo Efficacy Reduced disease activity index in mouse models
Clinical Trials Status Under investigation for idiopathic pulmonary fibrosis

Properties

Molecular Formula

C28H16Cl2NaO4PS2

Molecular Weight

605.4 g/mol

IUPAC Name

sodium;bis(4-chlorobenzo[b][1]benzothiepin-6-yl) phosphate

InChI

InChI=1S/C28H17Cl2O4PS2.Na/c29-21-9-5-13-27-19(21)15-23(17-7-1-3-11-25(17)36-27)33-35(31,32)34-24-16-20-22(30)10-6-14-28(20)37-26-12-4-2-8-18(24)26;/h1-16H,(H,31,32);/q;+1/p-1

InChI Key

JFIDCMUEKCPJLL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(S2)C=CC=C3Cl)OP(=O)([O-])OC4=CC5=C(C=CC=C5Cl)SC6=CC=CC=C64.[Na+]

Origin of Product

United States

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